molecular formula C24H20Cl2N2O5 B11549203 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate

4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 2-chlorobenzoate

Cat. No.: B11549203
M. Wt: 487.3 g/mol
InChI Key: NMTKPUKNKKSNCD-MZJWZYIUSA-N
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Description

4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE is a complex organic compound characterized by its unique structure, which includes chlorophenoxy, acetamido, and ethoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-chlorophenoxyacetic acid with ethoxyphenylamine under specific conditions to form the intermediate compound. This intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(E)-{[2-(4-CHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]-2-ETHOXYPHENYL 2-CHLOROBENZOATE apart from similar compounds is its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C24H20Cl2N2O5

Molecular Weight

487.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 2-chlorobenzoate

InChI

InChI=1S/C24H20Cl2N2O5/c1-2-31-22-13-16(7-12-21(22)33-24(30)19-5-3-4-6-20(19)26)14-27-28-23(29)15-32-18-10-8-17(25)9-11-18/h3-14H,2,15H2,1H3,(H,28,29)/b27-14+

InChI Key

NMTKPUKNKKSNCD-MZJWZYIUSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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